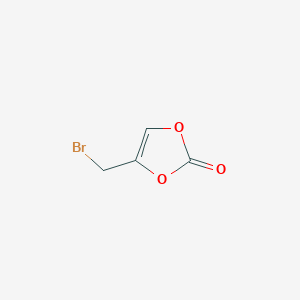

4-(Bromomethyl)-1,3-dioxol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Bromomethyl)-1,3-dioxol-2-one is a useful research compound. Its molecular formula is C4H3BrO3 and its molecular weight is 178.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Protective Group-Introducing Reagent:

The compound serves as an effective protective group for functional groups in organic synthesis. It can introduce highly oxygenated allylic moieties into carbonyl compounds, enhancing their reactivity and stability during subsequent reactions .

2. Synthesis of Bioactive Compounds:

this compound is utilized in synthesizing various bioactive natural products and their analogs. Its ability to act as a synthetic equivalent of hydroxyacetone enolate allows for the formation of complex structures such as chromanones and quinolinones, which are important in medicinal chemistry .

3. Diastereoselective Reactions:

The compound facilitates diastereoselective reactions, making it valuable for synthesizing compounds with specific stereochemistry. This property is crucial in the pharmaceutical industry where the efficacy of drugs can depend on their stereochemical configuration .

Pharmaceutical Applications

1. Prodrug Development:

In medicinal chemistry, this compound can modify pharmaceuticals to enhance their bioavailability and stability. By converting a pharmaceutical into a prodrug, its absorption can be improved, allowing for better therapeutic effects once it is metabolized back to the active form within the body .

2. Synthesis of Antileishmanial Agents:

Recent studies have highlighted its role in synthesizing novel compounds with antileishmanial activity. The compound's derivatives have shown promising results against Leishmania parasites, indicating potential for further development in treating this disease .

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic displacement with various substrates, forming esters, ethers, or thiocarboxylates.

Alkylation and Allylation Reactions

The compound serves as an alkylating agent in indium-mediated allylation and propargylation reactions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed Heck reactions for aryl functionalization.

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl iodides (e.g., PhI) | Pd(OAc)₂, PPh₃, AgTFA, DMF, 100°C | 4-(Arylmethyl)-1,3-dioxol-2-one | 70–85% |

-

Mechanism : Oxidative addition of aryl iodide to Pd(0), followed by migratory insertion and β-hydride elimination .

Radical-Mediated Reactions

The compound’s synthesis involves radical bromination, which also enables downstream applications.

-

Synthesis Process :

-

Radical Chain Reactions :

Used to functionalize hydrocarbons or polymers via bromomethyl group transfer .

Hydrolysis and Stability Profile

The cyclic carbonate core influences hydrolytic stability:

-

Stability : Resistant to hydrolysis in neutral/acidic conditions but cleaves rapidly in alkaline media (pH >10) .

-

Prodrug Applications : Ester derivatives hydrolyze enzymatically or in physiological conditions, releasing active drugs .

Synthetic Equivalents

The compound acts as a masked enolate or hydroxyacetone equivalent:

Propriétés

Formule moléculaire |

C4H3BrO3 |

|---|---|

Poids moléculaire |

178.97 g/mol |

Nom IUPAC |

4-(bromomethyl)-1,3-dioxol-2-one |

InChI |

InChI=1S/C4H3BrO3/c5-1-3-2-7-4(6)8-3/h2H,1H2 |

Clé InChI |

KFZJRSPXJHVSCX-UHFFFAOYSA-N |

SMILES canonique |

C1=C(OC(=O)O1)CBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.